(5Z)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines a thiazole ring, a triazole ring, and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting with the preparation of the thiazole and triazole rings. The benzylidene group is then introduced through a condensation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. This might include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through these interactions, which can alter cellular processes and lead to the desired therapeutic outcomes.
Properties
Molecular Formula |
C25H27N3O3S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(5Z)-5-[(4-heptoxy-3-methoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H27N3O3S/c1-3-4-5-6-10-15-31-20-14-13-18(16-21(20)30-2)17-22-24(29)28-25(32-22)26-23(27-28)19-11-8-7-9-12-19/h7-9,11-14,16-17H,3-6,10,15H2,1-2H3/b22-17- |
InChI Key |
FAISZUZGHWVGKY-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
Origin of Product |
United States |
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